molecular formula C8H10O3 B1297431 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one CAS No. 92343-46-9

6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one

Cat. No. B1297431
Key on ui cas rn: 92343-46-9
M. Wt: 154.16 g/mol
InChI Key: SCDJKGVPVLZLED-UHFFFAOYSA-N
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Patent
US06280898B1

Procedure details

With 328.2 g of 5-norbornene-2-carboxylic acid was mixed 240.6 of formic acid. Below 50° C., 254.5 g of 35% aqueous hydrogen peroxide was added dropwise to the mixture over 6 hours. After the completion of addition, the reaction mixture was poured into a mixture of 1.5 liters of water and 0.8 kg of sodium sulfite. After three times of extraction with 1 liter of ethyl acetate, the organic phase was washed with water, dried, and concentrated in vacuum. The residue was dissolved in 1.2 liters of methanol, to which a catalytic amount of potassium carbonate was added. This was agitated for one hour at room temperature. The methanol was distilled off under vacuum, followed by conventional extraction and washing. There was obtained 247.6 g of 2-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one. The yield was 65.5%.
Quantity
328.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
254.5 g
Type
reactant
Reaction Step Two
Quantity
0.8 kg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[C:8]([OH:10])=[O:9].C(O)=[O:12].OO.S([O-])([O-])=O.[Na+].[Na+]>O>[OH:12][CH:5]1[CH:6]2[CH:1]3[CH:2]([CH2:3][CH:4]1[CH2:7]3)[C:8](=[O:10])[O:9]2 |f:3.4.5|

Inputs

Step One
Name
Quantity
328.2 g
Type
reactant
Smiles
C12C(CC(C=C1)C2)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
254.5 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0.8 kg
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was agitated for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of addition
EXTRACTION
Type
EXTRACTION
Details
After three times of extraction with 1 liter of ethyl acetate
WASH
Type
WASH
Details
the organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1.2 liters of methanol, to which a catalytic amount of potassium carbonate
ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
The methanol was distilled off under vacuum
EXTRACTION
Type
EXTRACTION
Details
followed by conventional extraction
WASH
Type
WASH
Details
washing

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1C2CC3C(C(OC13)=O)C2
Measurements
Type Value Analysis
AMOUNT: MASS 247.6 g
YIELD: PERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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